molecular formula C7H5N5 B6260832 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 1368221-70-8

2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B6260832
CAS No.: 1368221-70-8
M. Wt: 159.15 g/mol
InChI Key: HSYMFGCYPAVTCD-UHFFFAOYSA-N
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Description

2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the triazole ring fused with a pyridine ring makes it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Another method involves the reaction of azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the mechanochemical method suggests potential for industrial applications. The use of microwave irradiation and mechanochemical methods can be advantageous for large-scale production due to their efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, copper acetate is used in the cycloaddition reaction to form the triazolopyridine ring .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with azinium-N-imines and nitriles forms 1,2,4-triazolo[1,5-a]pyridines .

Scientific Research Applications

2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is unique due to its specific fusion of the triazole and pyridine rings, which imparts distinct biological activities and chemical properties. Its ability to act as an inhibitor for multiple enzymes and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

CAS No.

1368221-70-8

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

InChI

InChI=1S/C7H5N5/c8-4-5-2-1-3-12-6(5)10-7(9)11-12/h1-3H,(H2,9,11)

InChI Key

HSYMFGCYPAVTCD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=C1)C#N

Purity

93

Origin of Product

United States

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